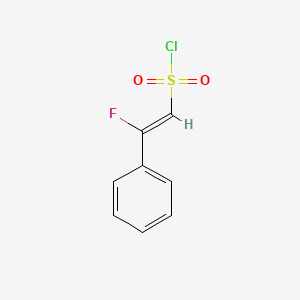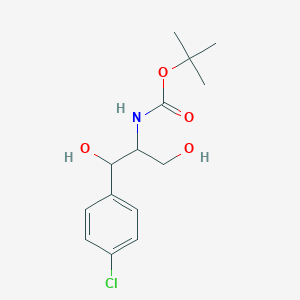
Boc-D-threo-3-(4-chlorophenyl)serinol
Descripción general
Descripción
Métodos De Preparación
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of standard organic synthesis techniques such as nucleophilic substitution and protection-deprotection strategies . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Boc-D-threo-3-(4-chlorophenyl)serinol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include halides and other nucleophilic species.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Boc-D-threo-3-(4-chlorophenyl)serinol is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, as well as in industrial processes where specific biochemical properties are required .
Mecanismo De Acción
The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serinol involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The Boc group provides protection to the amino group, allowing the compound to interact selectively with its targets. The 4-chlorophenyl group and serinol moiety contribute to the compound’s overall activity and specificity .
Comparación Con Compuestos Similares
Boc-D-threo-3-(4-chlorophenyl)serinol can be compared with other similar compounds, such as:
Boc-L-threo-3-(4-chlorophenyl)serinol: This compound has a different stereochemistry, which can affect its biological activity and interactions.
Boc-D-threo-3-(4-fluorophenyl)serinol: The substitution of a chlorine atom with a fluorine atom can lead to differences in reactivity and biological properties.
Boc-D-threo-3-(4-bromophenyl)serinol: The presence of a bromine atom instead of chlorine can also influence the compound’s chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties .
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)-1,3-dihydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4/c1-14(2,3)20-13(19)16-11(8-17)12(18)9-4-6-10(15)7-5-9/h4-7,11-12,17-18H,8H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAGQCGQONFMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


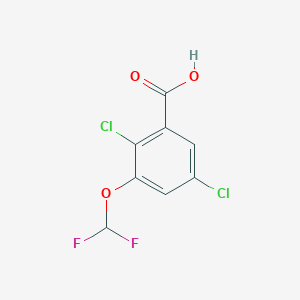

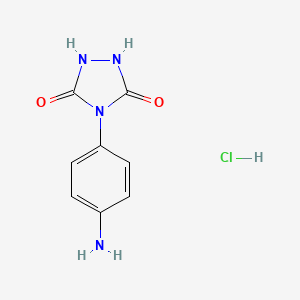

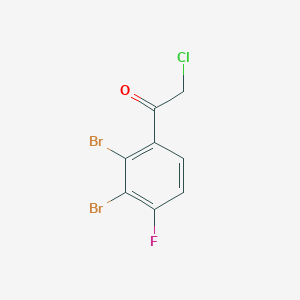
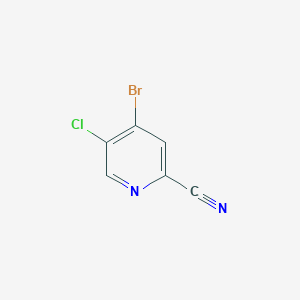
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)

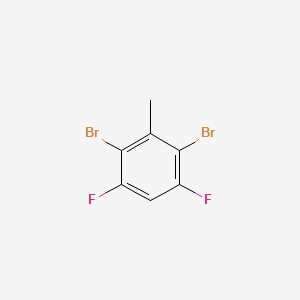

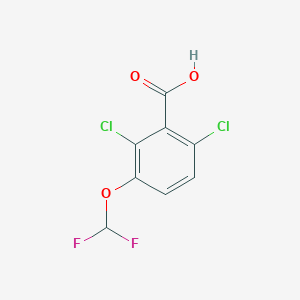

![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)
